tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate, Mixture of diastereomers
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Overview
Description
tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate, Mixture of diastereomers: is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes or activate specific receptors .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but lacks the spirocyclic moiety.
tert-butyl N-(2-oxiranylmethyl)carbamate: This compound contains an oxirane ring instead of the spirocyclic structure
Uniqueness
The uniqueness of tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-11-4-5-21(18,19)14(8-11)6-10(7-14)9-15/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICOFRRTIVFDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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